3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Description
Structure
2D Structure
Properties
CAS No. |
663-95-6 |
|---|---|
Molecular Formula |
C30H46O9 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-12-17-5-6-21-20(29(17,3)22(31)13-18)7-9-28(2)19(8-10-30(21,28)35)16-11-23(32)37-14-16/h11,15,17-22,24-27,31,33-35H,5-10,12-14H2,1-4H3 |
InChI Key |
DKYDBQQIQAPGMH-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2C[C@H]3CC[C@@H]4C([C@]3([C@@H](C2)O)C)CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC)O |
Other CAS No. |
663-95-6 |
Pictograms |
Acute Toxic |
Synonyms |
acovenoside A |
Origin of Product |
United States |
Biosynthesis and Chemical Synthesis Research of Acovenoside a
Elucidation of Acovenoside A Biosynthetic Pathways
The complete biosynthetic pathway for Acovenoside A within Acokanthera oppositifolia has not been fully elucidated, a common challenge in the study of complex plant-derived natural products. oup.com However, based on extensive research into cardenolide biosynthesis in other plant species like Digitalis (foxglove), a general pathway can be outlined. oup.commpg.deresearchgate.net This pathway involves the construction of the steroid core, a series of oxidative modifications, and finally, glycosylation.
The biosynthesis is understood to begin from sterol precursors, such as cholesterol or other phytosterols, which are derived from the isoprenoid pathway. oup.comresearchgate.net A key initial step is the side-chain cleavage of the sterol to form pregnenolone, a C21 steroid. numberanalytics.commpg.de This conversion is catalyzed by cytochrome P450 enzymes, specifically from the CYP87A family, which have been identified as key players in the formation of the cardenolide precursor in different plant families. mpg.dempg.de
Following the formation of pregnenolone, a series of enzymatic modifications transform the steroid nucleus into the specific aglycone of Acovenoside A, acovenosigenin (B13781653) A. vulcanchem.com These steps include:
Conversion to Progesterone (B1679170) : Pregnenolone is converted to progesterone, a central intermediate in steroid metabolism. researchgate.netnumberanalytics.com
Oxidative Modifications : The progesterone core undergoes several crucial hydroxylation reactions to introduce the hydroxyl groups characteristic of acovenosigenin A. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2OGDs). frontiersin.orgbiorxiv.org A critical modification is the introduction of the 14β-hydroxy group, which is essential for the biological activity of cardenolides. biorxiv.org
Lactone Ring Formation : The defining feature of a cardenolide, the five-membered unsaturated lactone ring, is installed at the C-17 position of the steroid. numberanalytics.com
The final step in the biosynthesis is glycosylation. The aglycone, acovenosigenin A, is coupled with a sugar moiety at the C-3 position. numberanalytics.com In the case of Acovenoside A, this sugar is L-acovenose. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer an activated sugar molecule to the aglycone substrate, completing the formation of the glycoside. nih.gov
Total Chemical Synthesis Methodologies for Acovenoside A and Analogues
The limited availability of Acovenoside A from natural sources has driven the development of total chemical synthesis routes to access this complex molecule and its analogues for further study. nih.gov These syntheses are marked by sophisticated strategies for controlling stereochemistry and assembling the molecule's key structural features.
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is a major challenge in the synthesis of steroid-based molecules. For Acovenoside A and its analogues like Acospectoside A, researchers have employed several key stereoselective reactions:
1β,3β-Diol Formation : The synthesis of the characteristic A-ring diol is achieved through a highly selective reduction. Starting from a 3-ketone intermediate, treatment with L-selectride affords the 1β,3β-diol with high stereoselectivity. nih.gov
14β-Hydroxylation : The introduction of the crucial hydroxyl group at the C-14 position is accomplished via a Mukaiyama hydration reaction. nih.govnih.gov This method allows for the stereospecific installation of the hydroxyl group on the β-face of the steroid C/D ring junction. nih.govmdpi.comresearchgate.net
C-17 Butenolide Installation : The butenolide lactone ring is appended to the steroid core at the C-17 position. A common and effective method for this transformation is the Stille coupling reaction, which forms a carbon-carbon bond between a vinyl iodide intermediate of the steroid and a stannylated butenolide precursor. nih.govmdpi.comresearchgate.net
The synthesis of the aglycone portion, acovenosigenin A, or its derivatives, requires a multi-step sequence involving careful manipulation of functional groups.
A common strategy involves building the aglycone from a known steroid starting material, such as androstenedione. oup.comnih.gov The synthesis often proceeds through a common intermediate, such as 1-O-Ac-acovenosigenin A, which can then be used in the final glycosylation step. researchgate.net Key derivatization techniques include:
Protecting Group Chemistry : To ensure that reactions occur at the desired positions, other reactive sites, such as hydroxyl groups, are temporarily blocked with protecting groups. For instance, selective 3-O-benzylation can be achieved using benzyl (B1604629) bromide and sodium hydride to protect the C-3 hydroxyl group while leaving the C-1 hydroxyl available for other transformations. nih.gov
Oxidation and Isomerization : Specific oxidation states and double bond positions are installed using various reagents. For example, Saegusa–Ito oxidation can be used to form an enone, which can then be isomerized to set up subsequent reactions. nih.govresearchgate.net
Strategic Acetylation : The acetyl group at the C-1 position in related analogues is introduced strategically. One successful method employs isopropenyl acetate (B1210297) and p-toluenesulfonic acid monohydrate for this purpose. nih.gov
The final key step in the synthesis is the attachment of the L-acovenose sugar to the aglycone. This glycosylation is typically performed at a late stage of the synthesis.
One prominent technique involves the use of a glycosyl imidate donor. The sugar moiety, with its hydroxyl groups appropriately protected, is converted into a reactive trichloroacetimidate (B1259523) donor. This donor is then coupled with the aglycone (or a protected derivative) in a reaction promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the glycosidic bond. nih.govmdpi.com More advanced methods, such as gold(I)-catalyzed glycosylation using highly reactive "superarmed" glycosyl ortho-alkynylbenzoate donors, have also been developed for the synthesis of Acovenoside A and its congeners. oup.comnih.gov
Enzymatic Conversions and Biotransformations Related to Acovenoside A
In addition to total chemical synthesis, enzymatic methods have been used to produce Acovenoside A from related, more complex natural products. Research has shown that Acovenoside A can be generated from acospectoside A, another cardiac glycoside found in Acokanthera oppositifolia. nih.govmdpi.com
This biotransformation is achieved by treating acospectoside A with an enzyme preparation derived from the snail Helix pomatia. nih.govresearchgate.net Acospectoside A has an additional D-glucose unit attached to its sugar chain. The snail enzyme mixture contains β-glucosidase activity, which selectively cleaves this terminal glucose molecule, converting acospectoside A into Acovenoside A. researchgate.net This enzymatic approach demonstrates a targeted modification of a complex natural product that can be difficult to achieve with selective chemical methods.
Data Tables
Table 1: Chemical Compounds Mentioned
| Compound Name | Class / Role |
| Acovenoside A | Cardenolide Glycoside |
| Acospectoside A | Cardenolide Glycoside; Precursor to Acovenoside A |
| Acovenosigenin A | Aglycone of Acovenoside A |
| Acobioside A | Cardenolide Glycoside |
| Androstenedione | Steroid; Synthetic Starting Material |
| Benzyl Bromide | Reagent for Protection Group Chemistry |
| Cholesterol | Sterol; Biosynthetic Precursor |
| D-Glucose | Monosaccharide |
| Gold(I) Chloride | Catalyst Component |
| Helix pomatia Enzyme | Biocatalyst for Biotransformation |
| Isopropenyl Acetate | Reagent for Acetylation |
| L-Acovenose | Monosaccharide; Sugar moiety of Acovenoside A |
| L-selectride | Reducing Agent |
| p-Toluenesulfonic Acid | Acid Catalyst |
| Pregnenolone | Steroid; Biosynthetic Intermediate |
| Progesterone | Steroid; Biosynthetic Intermediate |
| Sodium Hydride | Base/Reagent |
| Stannylated Butenolide | Reagent for Stille Coupling |
| Trichloroacetonitrile | Reagent for Imidate Donor Formation |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Lewis Acid Promoter for Glycosylation |
| UDP-dependent Glycosyltransferases (UGTs) | Enzyme Class in Biosynthesis |
| Cytochrome P450 (CYP) | Enzyme Class in Biosynthesis |
| 2-oxoglutarate-dependent Dioxygenases (2OGDs) | Enzyme Class in Biosynthesis |
Table 2: Summary of Key Synthetic Strategies
| Transformation | Key Reagents/Reaction | Purpose in Synthesis |
| Stereoselective Reduction | L-selectride | Introduction of 1β,3β-diol stereochemistry. nih.gov |
| Stereoselective Hydroxylation | Mukaiyama Hydration | Introduction of the 14β-hydroxyl group. nih.govnih.gov |
| Butenolide Ring Formation | Stille Coupling | Installation of the C-17 lactone ring. nih.govnih.gov |
| Hydroxyl Group Protection | Benzyl Bromide, Sodium Hydride | Temporary blocking of reactive sites (e.g., 3-OH). nih.gov |
| Acetylation | Isopropenyl Acetate, p-Toluenesulfonic Acid | Strategic introduction of an acetyl group. nih.gov |
| Glycosidic Bond Formation | Glycosyl Imidate Donor, TMSOTf | Attachment of the L-acovenose sugar to the aglycone. mdpi.com |
| Advanced Glycosylation | Gold(I)-catalyzed reaction with ortho-alkynylbenzoate donors | Alternative, highly reactive method for sugar attachment. |
Advanced Analytical Methodologies in Acovenoside a Research
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental to the chemical characterization of Acovenoside A, providing detailed insights into its molecular structure and enabling its quantification in various samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Acovenoside A. One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, provides essential information about the chemical environment of individual protons and carbon atoms within the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal direct and long-range correlations between protons and carbons. This comprehensive NMR data allows for the unambiguous assignment of all signals and the confirmation of the compound's complex stereochemistry. In studies involving the total synthesis of related cardenolides, the NMR data of the synthetic products were compared to those of the natural compounds to confirm their identity nih.govmdpi.com.
Table 1: Key NMR Techniques in Acovenoside A Structural Elucidation
| NMR Experiment | Purpose | Information Yielded |
|---|---|---|
| ¹H-NMR | Identifies hydrogen atoms | Chemical shift, integration (proton count), and coupling constants. |
| ¹³C-NMR | Identifies carbon atoms | Chemical shift of each carbon in the molecular skeleton. |
| COSY | Correlates coupled protons | Shows which protons are adjacent to each other in the structure. |
| HSQC | Correlates protons to directly attached carbons | Maps each proton to its corresponding carbon atom. |
| HMBC | Correlates protons and carbons over 2-3 bonds | Establishes long-range connectivity to piece together the molecular framework. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital tool for accurately determining the elemental composition and molecular weight of Acovenoside A. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are critical for confirming the molecular formula of the compound and distinguishing it from other molecules with similar masses drug-dev.com.
In the context of research on related acovenosides, various HRMS instruments have been employed, including Fourier Transform Mass Spectrometry (FTMS), Orbitrap-FTMS, and Time-of-Flight/Liquid Chromatography-Mass Spectrometry (TOF/LC-MS) nih.govmdpi.com. These techniques provide the high resolution and mass accuracy necessary for the confident identification of these complex natural products during chemical synthesis and characterization nih.govmdpi.com.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for isolating Acovenoside A from its natural source, Acokanthera oppositifolia, and for its quantification in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the large molecular weight and low volatility of glycosides like Acovenoside A, direct analysis by GC-MS is not feasible.
For a compound like Acovenoside A to be analyzed by GC-MS, a chemical derivatization step would be necessary. This process involves converting the non-volatile analyte into a more volatile derivative by reacting its polar functional groups (such as hydroxyl groups) with a derivatizing agent nih.gov. While GC-MS is a standard method for analyzing phytochemicals in plants of the Apocynaceae family, its application for the quantitative analysis of Acovenoside A specifically has not been prominently reported, likely due to the preference for liquid chromatography methods for such molecules unar.ac.id.
Optimization of Sample Preparation for Analytical Research
The quality and accuracy of analytical results for Acovenoside A are highly dependent on the methods used for sample preparation. The initial step typically involves processing the plant material, which is sourced from plants like Acokanthera oppositifolia.
A general procedure for sample preparation from plant material includes the following steps:
Drying: Plant material is air-dried to achieve a consistent weight and prevent degradation nih.gov.
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction nih.gov.
Extraction: The powdered plant material is extracted using a suitable solvent, such as methanol. This is often done using an orbital shaker over an extended period to ensure thorough extraction nih.gov.
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract nih.gov.
Purification: For detailed analysis, the crude extract undergoes further purification steps. Flash column chromatography using silica gel is a common method to isolate the target compound from other phytochemicals present in the extract nih.govmdpi.com.
The optimization of each of these steps is crucial to maximize the yield and purity of Acovenoside A for subsequent analytical research.
Cellular and Molecular Analytical Approaches
To understand the biological and therapeutic effects of Acovenoside A, a variety of cellular and molecular analytical techniques are employed. These assays provide critical data on the compound's mechanism of action at a subcellular level.
Research has shown that Acovenoside A can inhibit the proliferation of cancer cells, such as human non-small cell lung cancer (NSCLC) A-549 cells nih.govmdpi.com. The analytical methods used to investigate these effects include:
Cell Viability and Proliferation Assays: Techniques like the MTT assay are used to measure the cytotoxic effects of Acovenoside A on cancer cells and determine its IC₅₀ value nih.govmdpi.com.
Apoptosis Analysis: The induction of programmed cell death (apoptosis) is a key indicator of anticancer activity. Studies have analyzed the expression of apoptosis-related genes like Bax, Bcl2, and p53 in cells treated with Acovenoside A nih.gov.
Protein Analysis: The effect of Acovenoside A on specific proteins and signaling pathways is investigated using methods like protein arrays. For instance, the ubiquitination of the Epidermal Growth Factor Receptor (EGFR) has been analyzed in response to Acovenoside A treatment nih.gov.
Enzyme Activity Assays: To determine if Acovenoside A directly affects enzyme function, cell-free kinase assays are utilized. The activity of recombinant Src kinase, for example, has been measured in the presence of the compound researchgate.net.
Ion Concentration Measurement: As a cardenolide glycoside, Acovenoside A is known to inhibit the Na⁺/K⁺-ATPase. The functional consequence of this inhibition is analyzed by monitoring changes in intracellular sodium (Na⁺) levels nih.gov.
Table 2: Cellular and Molecular Assays in Acovenoside A Research
| Analytical Approach | Target of Analysis | Example Finding |
|---|---|---|
| MTT Assay | Cell Viability | Determined the IC₅₀ value of Acovenoside A in NSCLC A-549 cells to be 68 nM nih.gov. |
| Gene Expression Analysis | Apoptosis-related genes | Acovenoside A, in combination with other agents, increased the expression of Bax and p53 nih.gov. |
| Protein Array | Protein Ubiquitination | Treatment with Acovenoside A enhanced the ubiquitination of EGFR in A549 cells nih.gov. |
| Kinase Assay | Enzyme Activity | Acovenoside A was found to reduce the activity of recombinant Src kinase in a cell-free system researchgate.net. |
| Fluorescence Monitoring | Intracellular Ion Levels | Exposure to Acovenoside A led to an increase in intracellular sodium concentrations nih.gov. |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to measure and analyze multiple characteristics of individual cells as they pass through a laser beam. In the study of Acovenoside A, it has been pivotal in quantifying the induction of apoptosis and analyzing its impact on cell cycle progression in non-small cell lung cancer (NSCLC) cells.
Researchers have utilized flow cytometry to demonstrate that Acovenoside A induces apoptosis in A549 lung carcinoma cells. frontiersin.orgnih.gov In one study, A549 cells were stained with FITC-annexin V and propidium iodide (PI) to detect apoptotic changes. frontiersin.orgnih.gov After 48 hours of treatment, Acovenoside A was found to induce apoptotic changes in 14.8% of the cell population, a rate more efficient than the conventional chemotherapeutic drug doxorubicin (B1662922) at equimolar concentrations. frontiersin.orgnih.gov This analysis distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by the compound. researchgate.net
Furthermore, flow cytometry has been employed to analyze the cell cycle profile of cancer cells treated with Acovenoside A. nih.govresearchgate.net This analysis revealed that the compound causes a mitotic arrest, characterized by an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest is associated with the buildup of G2/M regulatory proteins, such as cyclin B1 and CDK1, ultimately leading to cytokinesis failure. nih.govresearchgate.net The ability of flow cytometry to analyze cellular DNA content allows for the precise identification of cell cycle phases (G0/G1, S, and G2/M), revealing how Acovenoside A disrupts normal cell division. nih.govresearchgate.net
Table 1: Effect of Acovenoside A on Apoptosis in A549 Cells
| Compound | Treatment Duration | Percentage of Apoptotic Cells (Annexin V+) | Cell Line |
|---|---|---|---|
| Acovenoside A | 48 hours | 14.8% | A549 |
| Ouabain (B1677812) | 48 hours | 18.6% | A549 |
| Digoxin (B3395198) | 48 hours | 16.4% | A549 |
Data sourced from Frontiers in Pharmacology, 2021. frontiersin.orgnih.gov
Protein Array Profiling (e.g., phospho-kinase, phospho-RTK, ubiquitin, cell stress arrays)
Protein array profiling allows for the simultaneous analysis of multiple proteins to understand complex signaling pathways affected by a compound. This methodology has been crucial in screening for the molecular targets of Acovenoside A in A549 NSCLC cells. frontiersin.org
A phospho-kinase array was used to investigate changes in protein phosphorylation. frontiersin.org This screening revealed that Acovenoside A treatment led to increased phosphorylation of several key signaling proteins, including heat shock proteins, STAT2, STAT3, STAT6, and AKT. frontiersin.org Such arrays consist of membranes spotted with antibodies against specific phosphorylated kinases, enabling a broad overview of the cellular response to the compound. rndsystems.comrndsystems.com
In addition to phosphorylation, protein arrays have been used to analyze changes in protein ubiquitination. frontiersin.org A proteome profiling array that analyzes the ubiquitination levels of 49 different proteins showed that prolonged treatment with Acovenoside A significantly increased the ubiquitination of the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov The study also observed increased ubiquitination of Heat Shock Protein 70 (HSP70), a chaperone involved in stress-related protein degradation, while Hypoxia-inducible factor-1 alpha (HIF-1α) ubiquitination was reduced. nih.gov These findings suggest that Acovenoside A specifically interferes with the ubiquitin-proteasome system, a critical pathway for protein degradation and signaling. nih.govrndsystems.com
An antibody array focusing on the EGFR family of receptor tyrosine kinases (RTKs) was also employed to examine the effects of Acovenoside A on their phosphorylation. frontiersin.org This array allows for the simultaneous analysis of phosphorylation sites on EGFR (ErbB1), HER2/neu (ErbB2), Her3 (ErbB3), and Her4 (ErbB4). frontiersin.org The results indicated that Acovenoside A did not significantly affect the phosphorylation of any EGFR family phosphorylation sites. frontiersin.org
Table 2: Summary of Protein Array Profiling Results for Acovenoside A in A549 Cells
| Array Type | Key Proteins Affected | Observed Effect |
|---|---|---|
| Phospho-Kinase Array | Heat Shock Proteins, STAT2, STAT3, STAT6, AKT | Increased Phosphorylation |
| Ubiquitin Array | EGFR | Increased Ubiquitination |
| HSP70 | Increased Ubiquitination | |
| HIF-1α | Reduced Ubiquitination | |
| Phospho-RTK Array (EGFR Family) | EGFR, ErbB2, ErbB3, ErbB4 | No significant change in phosphorylation |
Data sourced from Frontiers in Pharmacology, 2021. frontiersin.orgnih.gov
Immunohistochemical Analysis of Cellular Markers (e.g., Ki-67, TdT)
Immunohistochemistry (IHC) is a technique used to visualize the distribution and abundance of specific proteins in tissue sections. This method has been applied in preclinical in vivo models to confirm the anti-proliferative and pro-apoptotic effects of Acovenoside A. nih.gov
In one study, NSCLC (A549) xenografts grown on chick chorioallantoic membranes were treated with Acovenoside A. frontiersin.orgnih.gov Subsequent IHC analysis was performed to assess the expression of the proliferation marker Ki-67. frontiersin.orgnih.gov Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells, making it an excellent marker for cellular proliferation. nih.gov The results showed that treatment with Acovenoside A inhibited the expression of Ki-67, confirming its anti-proliferative effects in vivo. frontiersin.orgnih.gov
To detect apoptosis at the tissue level, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay was used. nih.gov This method relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl termini of DNA strand breaks, which are a hallmark of late-stage apoptosis. nih.govwikipedia.orgabcam.com The analysis of Acovenoside A-treated NSCLC xenografts revealed the induction of apoptotic DNA strand breaks, providing further evidence of its ability to trigger programmed cell death in vivo. frontiersin.orgnih.gov
Table 3: Immunohistochemical Findings in Acovenoside A-Treated NSCLC Xenografts
| Cellular Marker | Analytical Method | Observed Effect of Acovenoside A | Indication |
|---|---|---|---|
| Ki-67 | Immunohistochemistry | Inhibited expression | Anti-proliferative activity |
| DNA Strand Breaks | TUNEL Assay (TdT) | Increased labeling | Induction of apoptosis |
Data sourced from Frontiers in Pharmacology, 2021. frontiersin.orgnih.gov
Biological Activities and Pharmacological Potential in Pre Clinical Research
Cardioprotective Research Applications
Acovenoside A has been investigated for its potential to mitigate cardiac damage, particularly in the context of chemotherapy-induced cardiotoxicity.
Acovenoside A's Efficacy in Doxorubicin-Induced Cardiotoxicity Models (e.g., Murine Models)
Preclinical studies using murine models have shown that Acovenoside A can protect against the cardiotoxic effects of doxorubicin (B1662922), a potent anticancer drug. researchgate.netscispace.comnih.gov In doxorubicin-exposed mice, pretreatment with Acovenoside A demonstrated a dose-dependent protective effect against cardiotoxicity. researchgate.netscispace.com This protection was evidenced by the normalization of several myocardial and serum biomarkers that are typically elevated during cardiac damage. researchgate.netnih.gov The mechanism behind this protective activity is thought to involve the inhibition of oxidative stress and inflammation. researchgate.net
Modulatory Effects on Myocardial Biomarkers in Research Models
In studies involving doxorubicin-induced cardiotoxicity in mice, Acovenoside A administration led to the normalization of key myocardial biomarkers. researchgate.netscispace.com These included markers of oxidative stress such as malondialdehyde (MDA), nitric oxide (NO), total antioxidant capacity (TAC), and cardiac glutathione (B108866) (GSH). researchgate.netnih.gov Furthermore, serum levels of myocardial diagnostic enzymes like cardiac troponin T (cTnT), creatine (B1669601) kinase-MB (CK-MB), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH) were also normalized. researchgate.netnih.gov Inflammatory markers, including C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), were also positively modulated, alongside the activity of myocardial Na+/K+-ATPase. researchgate.netnih.gov These effects are linked to the negative impact of Acovenoside A on the transcription factors nuclear factor κB and interferon regulatory factor 3/7. researchgate.netnih.gov
Anticancer Research Applications
Acovenoside A has shown notable potential as an anticancer agent in various preclinical settings, particularly against non-small cell lung cancer (NSCLC).
Inhibition of Proliferation in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (in vitro)
In vitro studies have consistently demonstrated the potent anti-proliferative effects of Acovenoside A on human NSCLC cell lines, such as A549 cells. mdpi.comresearchgate.netnih.gov Research has shown that Acovenoside A can potently inhibit the proliferation and induce cytotoxicity in these cells, with one study reporting an IC50 value of 68 ± 3 nM after 48 hours of exposure. researchgate.netnih.gov This potency was found to be greater than that of the conventional anticancer drug doxorubicin in inhibiting the viability of A549 cancer cells. researchgate.netnih.gov Notably, Acovenoside A displayed selectivity, being significantly less toxic to normal lung fibroblasts. nih.gov The mechanism of this anti-proliferative activity involves the inhibition of the Na+/K+-ATPase ion pump, a characteristic feature of cardenolide glycosides. frontiersin.orgnih.gov
Induction of Apoptosis in Cancer Cell Lines (in vitro)
Acovenoside A has been shown to induce apoptosis, or programmed cell death, in NSCLC cell lines. researchgate.netnih.govfrontiersin.orgnih.gov This apoptotic induction is a key mechanism behind its anticancer effects. encyclopedia.pub Studies have revealed that Acovenoside A treatment leads to mitotic arrest in A549 cells, characterized by the accumulation of G2/M regulators cyclin B1 and CDK1, and subsequent cytokinesis failure. researchgate.netnih.gov Furthermore, the compound affects mitochondrial membrane integrity and stimulates the production of reactive oxygen species (ROS), which in turn triggers canonical apoptosis, as evidenced by caspase 3 activation and DNA fragmentation. researchgate.netnih.gov The underlying mechanism is also partially attributed to the upregulation of miR-630 and miR-181a gene expressions, which target intrinsic apoptosis genes like p53, Bax, and Bcl2, as well as caspase 3. researchgate.netvulcanchem.com
Anti-Proliferative and Apoptotic Effects in Pre-clinical Xenograft Models (e.g., Chick Chorioallantoic Membrane)
The anticancer activity of Acovenoside A has been confirmed in in vivo preclinical models. frontiersin.orgnih.gov In a chick chorioallantoic membrane (CAM) model with NSCLC xenografts, treatment with Acovenoside A resulted in the inhibition of the proliferation antigen Ki-67 and the induction of apoptotic DNA strand breaks. frontiersin.orgnih.gov This demonstrates that Acovenoside A retains its anti-proliferative and apoptotic effects in a living system, inhibiting tumor growth. frontiersin.orgnih.gov These findings in the CAM model, a well-established in vivo assay for studying anti-angiogenic and antitumor effects, further support the potential of Acovenoside A as a therapeutic agent. cabidigitallibrary.org
Anti-Inflammatory Research Insights
Acovenoside A has demonstrated notable anti-inflammatory properties in pre-clinical research, particularly in the context of chemotherapy-induced cardiotoxicity. Studies have shown its efficacy in a murine model of doxorubicin-induced cardiotoxicity. frontiersin.orgresearchgate.net The anti-inflammatory mechanism of Acovenoside A is linked to its ability to modulate key inflammatory pathways.
A significant finding is the capacity of Acovenoside A to inhibit the activation of nuclear factor-κB (NF-κB), a crucial transcription factor in the inflammatory response. frontiersin.org Research using an NF-κB reporter cell line revealed that Acovenoside A causes a significant and concentration-dependent inhibition of tumor necrosis factor-alpha (TNF-α)-stimulated NF-κB activation. frontiersin.org This effect is attributed to the compound's negative impact on transcription factors, including NF-κB and interferon regulatory factor 3/7. researchgate.net In models of doxorubicin-induced cardiotoxicity, pretreatment with Acovenoside A led to the normalization of inflammatory markers such as C-reactive protein (CRP), TNF-α, and Interleukin-6 (IL-6). researchgate.net
Table 1: Summary of Anti-Inflammatory Research on Acovenoside A
| Model/Assay | Key Findings | Mechanism of Action | Reference |
| Doxorubicin-Induced Cardiotoxicity (Murine Model) | Protected against cardiotoxicity by normalizing levels of inflammatory markers (TNF-α, IL-6, CRP). | Attributed to the negative impact on transcription factors NF-κB and interferon regulatory factor 3/7. | researchgate.net |
| NF-κB Reporter Cell Line | Exhibited significant, concentration-dependent inhibition of TNF-α-stimulated NF-κB activation. | Direct inhibition of the NF-κB inflammatory pathway. | frontiersin.org |
Antimicrobial Research Investigations (e.g., Escherichia coli)
Investigations into the antimicrobial properties of Acovenoside A have revealed its potential as an antibacterial agent. Specifically, its activity against the Gram-negative bacterium Escherichia coli has been documented in pre-clinical studies.
Research has demonstrated that Acovenoside A can inhibit the growth of Escherichia coli. figshare.com The potency of this inhibitory action has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which is a standard measure of a compound's antibacterial efficacy.
Table 2: Antimicrobial Activity of Acovenoside A against Escherichia coli
| Bacterial Strain | Assay | Result | Reference |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 0.98 μg/ml | figshare.com |
Antiviral Research Investigations (e.g., H5N1-IV, NDV)
Acovenoside A has been evaluated for its antiviral activity against specific RNA viruses, showing potent effects in pre-clinical in vitro assays. The research has focused on its inhibitory capabilities against the highly pathogenic avian influenza A virus (H5N1-IV) and Newcastle disease virus (NDV).
Studies have shown that Acovenoside A possesses strong antiviral properties against both H5N1-IV and NDV. researchgate.net The compound's efficacy was measured by its 50% inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit viral activity by half. Furthermore, its selectivity as an antiviral agent was assessed through the calculation of the Selectivity Index (SI), which compares the cytotoxic concentration to the effective antiviral concentration. A higher SI value suggests a more favorable profile for a potential antiviral drug.
Table 3: In Vitro Antiviral Activity of Acovenoside A
| Virus | Cell Line | IC50 (μg/ml) | CC50 (μg/ml) | Selectivity Index (SI) | Reference |
| H5N1 Influenza Virus (H5N1-IV) | Vero | ≤ 3.2 | > 400 | 93.75 | researchgate.net |
| Newcastle Disease Virus (NDV) | Vero | ≤ 2.1 | > 200 | 95.23 | researchgate.net |
Molecular Mechanisms of Action of Acovenoside a
Modulation of Ion Homeostasis
A primary and well-documented effect of Acovenoside A is its interference with cellular ion balance, which is fundamental to its broader mechanism of action.
Inhibition of Na+/K+-ATPase Ion Pumping Function
Acovenoside A, like other cardenolide glycosides, directly targets and inhibits the Na+/K+-ATPase enzyme. nih.govfrontiersin.org This transmembrane protein is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell in exchange for two K+ ions, a process that requires the hydrolysis of ATP. nih.gov By binding to the α-subunit of the Na+/K+-ATPase, Acovenoside A obstructs this ion pumping function. nih.gov This inhibitory action is a hallmark of cardenolide glycosides and serves as the initiating event for the compound's downstream cellular effects. nih.govfrontiersin.org
Impact on Intracellular Sodium and ATP Levels
The inhibition of the Na+/K+-ATPase pump by Acovenoside A leads to a direct and significant disruption of cellular ion homeostasis. The immediate consequence is the retention of sodium ions within the cell, causing a measurable increase in the intracellular Na+ concentration. nih.govfrontiersin.org Concurrently, because the ion pump's activity is a major consumer of cellular energy, its inhibition by Acovenoside A results in an increase in intracellular ATP levels. nih.govfrontiersin.org This alteration in the cell's internal environment, particularly the rise in sodium concentration, is not a passive consequence but an active trigger for subsequent signaling events. researchgate.net
| Parameter | Effect of Acovenoside A | Reference |
| Na+/K+-ATPase Pump Function | Inhibition | nih.govfrontiersin.org |
| Intracellular Na+ Concentration | Increase | nih.govfrontiersin.org |
| Intracellular ATP Levels | Increase | nih.govfrontiersin.org |
Regulation of Kinase Signaling Pathways
The disruption of ion homeostasis by Acovenoside A initiates a complex signaling cascade that involves the activation of key protein kinases.
Activation and Direct Interaction with Src Kinase
The Na+/K+-ATPase exists in a functional complex with other signaling proteins, including the non-receptor tyrosine kinase, Src. frontiersin.org Research has shown that treatment with Acovenoside A leads to the activation of Src kinase in non-small cell lung cancer (NSCLC) cells. frontiersin.org This activation is characterized by the phosphorylation of Src at its Tyr416 activation site. frontiersin.org Interestingly, studies using a cell-free assay with recombinant Src kinase showed that Acovenoside A does not directly activate the enzyme. frontiersin.org This indicates that the activation of Src is not due to a direct interaction with Acovenoside A itself, but rather is a consequence of the conformational changes in the Na+/K+-ATPase complex induced by the glycoside's binding. frontiersin.orgnih.gov
Involvement of Ras-Raf-MAP Kinase Pathway
The activation of Src kinase serves as a crucial link to further downstream signaling pathways, most notably the Ras-Raf-MAP kinase (MAPK) cascade. Src activation is known to promote signaling through the MAPK pathway. researchgate.netnih.gov This pathway is a central regulator of cellular processes including growth, proliferation, and survival. youtube.com The activation sequence typically involves Src-mediated signals that lead to the activation of Ras, which in turn recruits and activates Raf kinases. nih.govresearchgate.net Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK, the final kinase in the cascade. nih.gov This Src-dependent activation of the Ras-Raf-MAPK pathway is a key component of the signaling response triggered by Acovenoside A's initial interaction with the Na+/K+-ATPase. nih.govresearchgate.net
| Signaling Molecule | Effect of Acovenoside A | Mechanism | Reference |
| Src Kinase | Activation (Phosphorylation) | Indirect, via Na+/K+-ATPase inhibition | frontiersin.org |
| Ras-Raf-MAPK Pathway | Activation (Inferred) | Downstream of Src kinase activation | researchgate.netnih.gov |
Interference with Receptor Trafficking and Signaling
Beyond ion modulation and kinase activation, Acovenoside A significantly impacts the trafficking and signaling of crucial cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).
Following stimulation by its ligand (EGF), EGFR undergoes endocytosis and is sorted through endosomal compartments for either recycling back to the cell surface or degradation. nih.govfrontiersin.org Acovenoside A disrupts this process. Studies have demonstrated that prolonged treatment with Acovenoside A leads to an accumulation of ubiquitinated EGFR. frontiersin.org Ubiquitination is a signal that marks the receptor for degradation. frontiersin.org
Furthermore, visualization of EGFR trafficking has shown that pretreatment with Acovenoside A induces an accumulation of the receptor in endosomal compartments. nih.govfrontiersin.org This "endosomal arrest" prevents the proper sorting and subsequent degradation of EGFR that is typically induced by EGF. nih.govfrontiersin.org This interference with a critical receptor's lifecycle demonstrates another significant layer of Acovenoside A's molecular mechanism of action, directly linking the initial inhibition of the Na+/K+-ATPase to the disruption of vital growth factor signaling pathways. frontiersin.orgresearchgate.net
Effects on Transcription Factors
Acovenoside A also exerts significant influence over transcription factors that are central to inflammation, immune response, and cell survival.
Nuclear Factor kappa B (NF-κB) is a key transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. Its activation is a hallmark of many cancer cells, contributing to their resistance to apoptosis. Acovenoside A has been shown to be a potent inhibitor of NF-κB activation. frontiersin.orgresearchgate.net In studies using NF-κB reporter cell lines, Acovenoside A produced a significant and concentration-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α)-stimulated NF-κB activity. frontiersin.org This inhibitory effect is a recognized characteristic of cardenolide glycosides and is crucial to their anti-cancer properties, as it helps to suppress pro-survival signaling pathways within tumor cells. frontiersin.orgresearchgate.net
Interferon Regulatory Factors (IRFs), such as IRF3 and IRF7, are critical transcription factors in the innate immune system, orchestrating the production of type I interferons and other antiviral and anti-proliferative genes. nih.govnih.gov The cellular effects of Acovenoside A have been attributed, in part, to its negative impact on IRF3 and IRF7. researchgate.net While the precise mechanism of this modulation is an area of ongoing investigation, the involvement of these factors is significant. IRF3, in addition to its role in immunity, has a nontranscriptional, pro-apoptotic function. nih.gov Therefore, modulation of IRF3/7 by Acovenoside A could represent another pathway through which it influences cell fate, connecting its effects on innate immune signaling with its ability to induce cell death.
Induction of Programmed Cell Death Mechanisms
A significant outcome of the molecular actions of Acovenoside A is the induction of programmed cell death in cancer cells. researchgate.netresearchgate.net Research has shown that Acovenoside A potently induces cytotoxicity in non-small cell lung cancer (NSCLC) cells. researchgate.net The mechanism involves the induction of canonical apoptosis, which is characterized by the activation of caspase 3 and subsequent DNA fragmentation. researchgate.net Furthermore, analysis of the cell cycle reveals that Acovenoside A can cause mitotic arrest, leading to an accumulation of cells in the G2/M phase and ultimately resulting in cytokinesis failure and mitotic catastrophe, which is often a prelude to apoptosis. researchgate.net This induction of apoptotic cell death is a key component of its potential as an anticancer agent. frontiersin.orgresearchgate.net
| Compound Name | Classification/Role |
|---|---|
| Acovenoside A | Cardenolide Glycoside |
| Digoxin (B3395198) | Cardenolide Glycoside |
| Doxorubicin (B1662922) | Chemotherapeutic Agent |
| Monensin | Na+ Ionophore / EGFR Trafficking Inhibitor |
| Ouabain (B1677812) | Cardenolide Glycoside |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine / NF-κB Activator |
Apoptotic Pathways Activation
Acovenoside A actively triggers apoptosis, a form of programmed cell death, in cancer cells through intricate molecular signaling. This process is initiated by the modulation of specific non-coding RNAs and the regulation of key genes involved in the intrinsic apoptotic pathway.
Recent studies have identified that the anticancer mechanism of Acovenoside A is partly due to its ability to upregulate the gene expressions of microRNA-630 (miR-630) and microRNA-181a (miR-181a). nih.gov In non-small cell lung cancer (NSCLC) cells, treatment with Acovenoside A leads to a significant upregulation of these microRNAs. nih.gov These miRNAs are known to be involved in various cellular processes, and their increased expression by Acovenoside A appears to be a critical step in initiating the apoptotic cascade that targets cancer cells. nih.govnih.govnih.gov
The upregulation of miR-630 and miR-181a by Acovenoside A directly influences the intrinsic apoptosis pathway by targeting key regulatory genes. nih.gov Research has demonstrated that Acovenoside A treatment results in a notable increase in the gene expression of the tumor suppressor p53 and the pro-apoptotic protein Bax. nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 is significantly decreased. nih.gov This shift in the Bax/Bcl-2 ratio is a crucial determinant for initiating apoptosis. mdpi.comnih.gov The entire cascade culminates in the activation of Caspase 3, an executioner caspase that plays a central role in dismantling the cell during apoptosis. nih.govnih.govmdpi.com The activation of Caspase 3 is a definitive marker that Acovenoside A induces cell death through the canonical apoptosis pathway. nih.govafricaresearchconnects.com
| Gene/Protein | Effect of Acovenoside A | Role in Apoptosis |
| miR-630 | Upregulation nih.gov | Triggers intrinsic apoptosis genes nih.gov |
| miR-181a | Upregulation nih.gov | Triggers intrinsic apoptosis genes nih.gov |
| p53 | Upregulation nih.gov | Tumor suppressor, promotes apoptosis nih.gov |
| Bax | Upregulation nih.gov | Pro-apoptotic, promotes cell death mdpi.comnih.gov |
| Bcl-2 | Downregulation nih.gov | Anti-apoptotic, inhibits cell death mdpi.com |
| Caspase 3 | Activation nih.govafricaresearchconnects.com | Executioner caspase, dismantles cell mdpi.com |
Mitotic Catastrophe Induction
Acovenoside A is a potent inducer of mitotic catastrophe, a mode of cell death resulting from aberrant mitosis. nih.govafricaresearchconnects.com This process is characterized by a failure in the cell division process, leading to the formation of cells with multiple nuclei and, ultimately, cell death. nih.gov In non-small-cell lung cancer (NSCLC) cells, Acovenoside A causes a halt in the cell cycle at the G2/M phase. nih.govafricaresearchconnects.com This cell cycle arrest is attributed to the accumulation of key regulatory proteins, specifically cyclin B1 and CDK1, which leads to a failure of cytokinesis, the final step in cell division. nih.govafricaresearchconnects.com This disruption of the mitotic process prevents the cancer cells from successfully proliferating and triggers their demise. africaresearchconnects.commdpi.com
| Feature | Description | Key Molecules Involved |
| Cell Death Mechanism | Mitotic Catastrophe nih.govafricaresearchconnects.com | - |
| Cell Cycle Phase | Arrest at G2/M phase nih.govafricaresearchconnects.com | Cyclin B1, CDK1 nih.govafricaresearchconnects.com |
| Cellular Outcome | Cytokinesis failure, apoptosis nih.govafricaresearchconnects.com | - |
Involvement of Oxidative Stress and Reactive Oxygen Species (ROS) Production
The cytotoxic effects of Acovenoside A are also linked to its ability to induce oxidative stress within cancer cells. nih.govafricaresearchconnects.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules with antioxidants. nih.govmdpi.com Treatment with Acovenoside A leads to the increased production of ROS. nih.govafricaresearchconnects.com These highly reactive molecules can cause significant damage to cellular components, including DNA, proteins, and lipids, which contributes to the induction of apoptosis. youtube.com The generation of ROS is a key component of the compound's multifaceted approach to killing cancer cells. nih.govafricaresearchconnects.com
Mitochondrial Pathway Modulation
The mitochondrion is a central player in the intrinsic apoptotic pathway, and Acovenoside A directly impacts its function. nih.govafricaresearchconnects.com The compound has been shown to affect the integrity of the mitochondrial membrane. nih.govafricaresearchconnects.com This disruption is a critical event, as mitochondria house various pro-apoptotic factors. Damage to the mitochondrial membrane can lead to the release of these factors into the cell's cytoplasm, which is a key signal for initiating the apoptotic cascade. The modulation of the mitochondrial pathway by Acovenoside A is closely linked to its induction of ROS production and the subsequent activation of apoptosis. nih.govafricaresearchconnects.commdpi.com
Structure Activity Relationship Sar Studies for Acovenoside a and Analogues
Correlating Structural Motifs with Biological Activities
Acovenoside A, a cardenolide glycoside, features a unique L-acovenose sugar at the C-3 position and a 1β,3β,14β-trihydroxy aglycone, known as acovenosigenin (B13781653) A nih.gov. Its potent antiproliferative activity has been observed in human non-small-cell lung cancer (NSCLC) A-549 cells, with an IC50 value of 68 nM, demonstrating greater potency than the conventional anticancer drug doxorubicin (B1662922) (IC50 = 426 nM) mdpi.comnih.gov. The primary mechanism of action for cardiac glycosides, including Acovenoside A, involves the inhibition of the ion pumping function of the Na+/K+-ATPase in cellular systems frontiersin.orgresearchgate.netnih.gov. This inhibition leads to an increase in intracellular sodium (Na+) and ATP levels frontiersin.org.
Beyond Na+/K+-ATPase inhibition, Acovenoside A, similar to digoxin (B3395198) and ouabain (B1677812), has been shown to inhibit transcription factor NF-κB activation and induce apoptotic cell death in NSCLC cells frontiersin.org. In preclinical in vivo models, Acovenoside A treatment of NSCLC xenografts inhibited the expression of proliferation antigen Ki-67 and induced apoptotic DNA strand breaks frontiersin.org. The Na+/K+-ATPase transmembrane complex is closely associated with Src kinase and the epidermal growth factor receptor (EGFR) frontiersin.orgresearchgate.netnih.gov. Acovenoside A activates Src kinase in A549 cells, though not in a cell-free assay with recombinant Src kinase, suggesting a cellular context is required for this activation frontiersin.orgnih.gov. Src kinase is a downstream target of EGFR, and a correlation between EGFR and cardenolide glycoside-induced cancer cell death has been observed frontiersin.orgresearchgate.netnih.gov.
Comparative Analysis of Acovenosides and Related Cardenolide Glycosides
Acovenoside A belongs to the family of cardenolide glycosides, which share a common steroid nucleus with an unsaturated lactone ring at C-17 acs.org. Comparative studies with other cardenolides, such as digoxin and ouabain, reveal shared mechanisms of action, primarily the inhibition of Na+/K+-ATPase frontiersin.orgresearchgate.netnih.gov. For instance, exposure to Acovenoside A, digoxin, and ouabain all lead to increased intracellular sodium and ATP levels, indicating effective inhibition of the Na+/K+-ATPase frontiersin.org.
Historically, acovenosides A and B, both containing the L-acovenose moiety, were isolated from Acokanthera oppositifolia mdpi.com. Subsequent research led to the characterization of acospectoside A and acobioside A mdpi.com. Studies comparing C-1 acetoxylated glycosides with their hydroxylated counterparts indicated reduced activity for the acetoxylated forms nih.gov. Furthermore, monosides generally demonstrated greater cytotoxicity than corresponding biosides nih.gov.
An overview of IC50 values for various cardenolide glycosides in NSCLC cell lines can highlight differences in their antiproliferative potency:
| Compound | Cell Line (EGFR Status) | IC50 (nM) | Reference |
| Acovenoside A | A549 (EGFRwt) | 68 | mdpi.comnih.gov |
| Acovenoside A | HCC827 (EGFRmut) | Higher | frontiersin.orgresearchgate.net |
| Acovenoside A | CAL-12T (EGFRwt) | Lower | researchgate.net |
| Doxorubicin | A549 | 426 | mdpi.comnih.gov |
Influence of Glycosyl Moiety on Biological Potency
The sugar moiety, or glycosyl part, of cardiac glycosides significantly influences their biological activity, including potency and pharmacokinetic properties. In the context of Acovenoside A, the presence of L-acovenose at the C-3 position is a defining structural feature nih.gov. General observations across glycosides suggest that the presence of a large sugar moiety can introduce steric hindrance in binding pockets, potentially reducing binding affinity mdpi.com. Additionally, glycosylation can increase the polarity of a molecule, which may lessen its ability to penetrate hydrophobic cellular regions, thereby weakening binding affinity mdpi.com.
For acovenosides, while the specific L-acovenose is crucial, variations in the saccharide chain length and type of monosaccharide units can lead to heterogeneous "glycoform" mixtures with varying biological activities researchgate.net. For instance, studies on acospectoside A and acovenoside B noted that acetyl groups in the equatorial positions of the carbohydrate moieties could be selectively removed, without affecting 3-O-acetyl groups in the aglycone, suggesting differential roles for sugar modifications mdpi.com. The synthesis of acovenoside A and its congeners, featuring the stereoselective introduction of the 1β,14β-OH and C17-butenolide moieties, along with gold(I)-catalyzed glycosylation, allows for systematic SAR studies on the effect of C3-glycosylation nih.govresearchgate.net.
Aglycone Structural Modifications and Functional Impact
The aglycone, or genin, is the non-sugar steroid core of Acovenoside A, specifically acovenosigenin A, characterized by 1β,3β,14β-trihydroxy groups nih.gov. Modifications to this steroid skeleton have a profound impact on the functional activity of cardenolides. For example, studies on various synthetic and natural steroids have elucidated the effect of oxygenation, stereochemistry, and the C17-heterocyclic ring on anticancer activity researchgate.net.
Research has shown that C-1 acetoxylated glycosides exhibit reduced activity compared to their hydroxylated counterparts nih.gov. The ability to precisely introduce polyhydroxy functionalities on the steroid skeleton with high stereochemical control, such as the 1β,14β-OH groups in acovenosigenin A, is crucial for synthesizing potent analogues nih.govmdpi.comresearchgate.net. The C17-butenolide moiety is also a critical structural element for the activity of cardenolides nih.govacs.org. Synthetic approaches have focused on the delicate introduction of this moiety, along with the 1-O-acetyl group and 14β-OH, to create diverse cardenolide structures for SAR evaluation mdpi.com.
Resistance Mechanisms in Relation to Structure (e.g., EGFRmut resistance)
Resistance to cardenolide glycosides, including Acovenoside A, can be influenced by cellular mechanisms, particularly those involving the epidermal growth factor receptor (EGFR). Non-small cell lung cancer (NSCLC) cells expressing hyperphosphorylated EGFRmut exhibit resistance to Acovenoside A frontiersin.orgresearchgate.netnih.gov. Specifically, HCC827 cells, which have an activating mutation in the tyrosine kinase domain of EGFR (delE746-A750), were found to be more resistant to Acovenoside A than EGFR wild-type (EGFRwt) cells like CAL-12T frontiersin.orgresearchgate.net. This suggests that the structural features of Acovenoside A interact with or are affected by the altered EGFR signaling pathways in resistant cells.
Acovenoside A and digoxin induce the accumulation of ubiquitinated EGFR and cause EGFR to accumulate in endosomal compartments, thereby inhibiting EGF-induced EGFR degradation frontiersin.orgnih.gov. This dysregulation of EGFR trafficking, potentially linked to increased intracellular Na+ concentrations resulting from Na+/K+-ATPase inhibition, contributes to the compound's effects frontiersin.orgresearchgate.netnih.gov. While some cardenolides like digitoxin (B75463) may not show selectivity for EGFR wild-type versus mutated cells, Acovenoside A's activity is notably affected by EGFR mutation status researchgate.net. This highlights that specific structural nuances among cardenolides can lead to differential interactions with cellular resistance mechanisms.
Pre Clinical Combination Studies with Acovenoside a
Synergistic Effects with Chemotherapeutic Agents (e.g., Taxol and Carboplatin (B1684641) in NSCLC)
Studies have shown that Acovenoside A exhibits synergistic cytotoxic and antiproliferative effects when combined with chemotherapeutic agents such as Taxol (paclitaxel) and Carboplatin in non-small cell lung cancer (NSCLC) cell lines. An in vitro study demonstrated that the combination of Acovenoside A with Taxol and Carboplatin resulted in a significant 78.9% cytotoxicity in NSCLC cells, indicating a synergistic effect. researchgate.netnih.govresearchgate.net This triple combination also showed superior growth inhibition efficiency compared to single agents or dual combinations. researchgate.netnih.govresearchgate.net The combined treatment led to a decrease in the number of cells in the G2/M phase, alongside an increase in apoptotic and necrotic activity. researchgate.netnih.govresearchgate.net
The following table summarizes the observed cytotoxicity:
| Combination Regimen | Cytotoxicity (%) |
| Acovenoside A + Taxol + Carboplatin | 78.9 researchgate.netnih.govresearchgate.net |
Molecular Mechanisms of Combination Therapy Efficacy
The enhanced efficacy of Acovenoside A in combination with chemotherapeutic agents in NSCLC is attributed to several molecular mechanisms. Acovenoside A alone has been shown to induce mitotic arrest and cytokinesis failure in A549 NSCLC cells, leading to cell death. researchgate.net In combination regimens, Acovenoside A contributes to boosting apoptotic and necrotic activity. researchgate.netnih.govresearchgate.net The underlying mechanism involves the disruption of the mitochondrial membrane and aggravation of oxidative stress, which in turn stimulates canonical apoptosis through caspase-3 activation and DNA fragmentation. msa.edu.eg Furthermore, Acovenoside A, similar to other cardenolide glycosides, inhibits the ion pumping function of the Na+/K+-ATPase, which is overexpressed in NSCLC, and affects the activity of transcription factors like NF-κB, leading to its inhibition. researchgate.netfrontiersin.org The activation of Src kinase, a crucial mediator of cardenolide glycoside-induced cytotoxicity, also contributes to the mechanism. frontiersin.org
Research into Modulated Gene Expressions in Combination Regimens (e.g., miRNA, apoptosis genes)
Research into combination regimens involving Acovenoside A has revealed significant modulation of gene expressions, particularly concerning microRNAs (miRNAs) and apoptosis-related genes. The combination of Acovenoside A with Taxol and Carboplatin significantly upregulated the gene expression of miR-630 and miR-181a in NSCLC cell lines. researchgate.netnih.govresearchgate.net This upregulation of miR-630 and miR-181a is a key aspect of Acovenoside A's mechanism, as these miRNAs are known to target intrinsic apoptosis genes. nih.govresearchgate.net
Specifically, the combination therapy led to a remarkable increase in the gene expression of pro-apoptotic genes such as p53 and Bax, while simultaneously decreasing the level of the anti-apoptotic gene Bcl2. researchgate.netnih.govresearchgate.net The enhanced expression of caspase 3, a critical executioner caspase in the apoptotic process, was also observed, particularly with the triple combination and the dual combination of Acovenoside A and Carboplatin. nih.govmsa.edu.eg This suggests that Acovenoside A potentiates the proteolytic effect of caspase 3, thereby boosting the cytotoxic effect of Taxol and Carboplatin. msa.edu.eg
The following table details the modulated gene expressions:
| Gene Type | Gene Name | Effect in Combination Therapy | Citation |
| miRNA | miR-630 | Significantly upregulated | researchgate.netnih.govresearchgate.net |
| miRNA | miR-181a | Significantly upregulated | researchgate.netnih.govresearchgate.net |
| Apoptosis | p53 | Increased expression | researchgate.netnih.govresearchgate.net |
| Apoptosis | Bax | Increased expression | researchgate.netnih.govresearchgate.net |
| Apoptosis | Bcl2 | Decreased expression | researchgate.netnih.govresearchgate.net |
| Apoptosis | Caspase 3 | Highly upregulated | nih.govmsa.edu.eg |
Advanced Research Models and Techniques for Acovenoside a Investigation
In vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models serve as a fundamental tool for dissecting the molecular mechanisms underlying the biological effects of Acovenoside A. A primary focus of this research has been on non-small cell lung cancer (NSCLC), with the human A549 cell line being a frequently utilized model. frontiersin.orgnih.govnih.gov
Studies using these models have demonstrated that Acovenoside A can potently inhibit the proliferation of A549 cells and induce cytotoxicity. nih.gov Mechanistic investigations have revealed that the compound induces mitotic arrest, characterized by the accumulation of G2/M regulators cyclin B1 and CDK1, leading to cytokinesis failure. nih.gov Furthermore, Acovenoside A has been shown to affect mitochondrial membrane integrity and stimulate the production of reactive oxygen species (ROS), ultimately triggering canonical apoptosis, as evidenced by caspase 3 activation and DNA fragmentation. nih.gov
A key molecular target of Acovenoside A, like other cardenolide glycosides, is the Na+/K+-ATPase ion pump. frontiersin.orgnih.gov Experiments in A549 cells have confirmed that exposure to Acovenoside A leads to an increase in intracellular sodium and ATP levels, indicating effective inhibition of the Na+/K+-ATPase's ion pumping function. frontiersin.orgnih.gov This inhibition is a critical event that instigates downstream signaling cascades.
Further mechanistic insights from cell culture studies have highlighted the compound's ability to interfere with crucial signaling pathways. For instance, Acovenoside A has been found to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival. frontiersin.orgnih.gov Additionally, research has uncovered a novel mechanism involving the epidermal growth factor receptor (EGFR). Acovenoside A treatment leads to the accumulation of ubiquitinated EGFR in the endosomal compartment, thereby inhibiting its degradation and interfering with EGFR trafficking. nih.govnih.gov This effect on EGFR, a critical driver in many cancers, is not due to direct antagonism of EGF binding but rather an impedance of its intracellular processing. nih.gov
Notably, Acovenoside A has demonstrated selectivity for cancer cells, being significantly less toxic to normal lung fibroblasts and non-toxic to peripheral blood mononuclear cells in vitro. nih.gov The combination of Acovenoside A with conventional chemotherapy agents like taxol and carboplatin (B1684641) has also been explored in cell culture, showing a synergistic cytotoxic effect in NSCLC cells. researchgate.netnih.gov
| Cell Line | Cancer Type | Key Findings | References |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of proliferation, induction of apoptosis, mitotic arrest, inhibition of Na+/K+-ATPase, interference with EGFR trafficking, inhibition of NF-κB activation. | frontiersin.orgnih.govnih.govnih.gov |
| Lung Fibroblasts | Normal Tissue | Significantly lower toxicity compared to cancer cells. | nih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal Tissue | Non-toxic. | frontiersin.orgnih.gov |
Pre-clinical in vivo Animal Models (e.g., Murine models, Chick CAM xenografts)
Pre-clinical in vivo animal models have been crucial for evaluating the physiological and therapeutic effects of Acovenoside A in a whole-organism context. These models have provided valuable data on the compound's efficacy and biological activity that cannot be obtained from in vitro studies alone.
Murine Models: Murine models have been employed to investigate the protective effects of Acovenoside A. In a model of doxorubicin-induced cardiotoxicity in mice, pretreatment with Acovenoside A demonstrated a dose-dependent protective effect on the heart. nih.gov This was evidenced by the normalization of myocardial markers of oxidative stress and serum diagnostic enzymes. nih.gov This research suggests a potential role for Acovenoside A in mitigating the side effects of certain chemotherapy drugs. frontiersin.orgnih.gov
Chick Chorioallantoic Membrane (CAM) Xenografts: The chick chorioallantoic membrane (CAM) model offers a rapid and efficient method for studying tumor growth and response to treatment in an in vivo microenvironment. nih.gov This model has been utilized to confirm the anticancer effects of Acovenoside A observed in cell culture. When human NSCLC (A549) cells were grown as xenografts on the CAM, treatment with Acovenoside A led to an inhibition of tumor growth. frontiersin.orgnih.gov Immunohistochemical analysis of these xenografts revealed a reduction in the expression of the proliferation marker Ki-67 and an increase in apoptotic DNA strand breaks, confirming the compound's anti-proliferative and pro-apoptotic activity in vivo. frontiersin.orgnih.gov
| Model | Application | Key Findings | References |
|---|---|---|---|
| Murine model (doxorubicin-induced cardiotoxicity) | Cardioprotection | Demonstrated dose-dependent protection against doxorubicin-induced cardiotoxicity; normalized markers of oxidative stress and myocardial damage. | frontiersin.orgnih.gov |
| Chick Chorioallantoic Membrane (CAM) Xenograft (NSCLC) | Anticancer Efficacy | Inhibited tumor growth of NSCLC xenografts; decreased expression of proliferation marker Ki-67; induced apoptotic DNA strand breaks. | frontiersin.orgnih.gov |
Computational and In Silico Methodologies in Research
Computational and in silico methodologies have emerged as powerful tools in the investigation of Acovenoside A, enabling the prediction of its toxicological profile and the relationship between its structure and activity. These approaches complement experimental data by providing valuable insights that can guide further research.
A comprehensive in silico toxicological profile for Acovenoside A has been generated using a variety of software and methodologies, including ACD/Labs Percepta, STopTox, admetSAR 3.0, ADMETlab 3.0, ProTox 3.0, TEST 5.1.2, and VEGA QSAR. researchgate.netnih.gov This integrative analysis has provided predictions for key toxicological endpoints. researchgate.netnih.gov
In silico tools have been utilized to predict the interactions of Acovenoside A with biological targets and pathways. While direct receptor binding predictions for novel targets are complex, the toxicological assessments provide indirect evidence of interactions. For example, predictions of multiorgan toxicity suggest that Acovenoside A likely interacts with various receptors and pathways in the cardiovascular, gastrointestinal, and other systems. researchgate.net The known interaction of cardenolides with Na+/K+-ATPase serves as a primary example of receptor binding that initiates a cascade of cellular events. frontiersin.orgnih.gov Furthermore, computational tools like the STRING database have been used to analyze the functional interactions between proteins affected by Acovenoside A, revealing close links to the EGFR pathway. nih.gov Predictions regarding endocrine disruption potential suggest a low binding affinity for estrogen receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. In the context of Acovenoside A, various QSAR models have been applied as part of a comprehensive toxicological assessment. researchgate.netnih.gov These models use molecular descriptors to predict toxicological endpoints. For instance, the digoxigenin (B1670575) scaffold present in Acovenoside A was associated with increased toxicity, a finding consistent with similar compounds. researchgate.net The use of multiple QSAR tools, such as VEGA QSAR, allows for a more robust prediction of properties like acute toxicity. researchgate.netnih.gov These models contribute to a deeper understanding of how the structural features of Acovenoside A influence its biological and toxicological effects. researchgate.netnih.gov
| In Silico Tool/Methodology | Application for Acovenoside A | Predicted Outcome/Insight | References |
|---|---|---|---|
| ACD/Labs Percepta, ProTox 3.0, Test 5.1.2, VEGA QSAR | Quantitative Acute Toxicity Prediction | Indicated moderate to high toxicity. | researchgate.netnih.gov |
| STopTox, admetSAR 3.0 | Qualitative Toxicity Prediction | Identified specific structural fragments (toxicophores) responsible for toxicity. | researchgate.netnih.gov |
| Percepta, admetSAR 3.0, VEGA QSAR | Endocrine Disruption Prediction | Low risk, with minimal predicted binding affinity to estrogen receptors. | nih.gov |
| STRING database | Pathway Interaction Analysis | Showed that pathways affected by Acovenoside A are closely linked to EGFR. | nih.gov |
Future Research Directions and Translational Perspectives Non Clinical
Elucidating Undiscovered Critical Mechanisms of Action
While Acovenoside A is recognized primarily for its inhibition of the Na+/K+-ATPase, considered its main target, ongoing research aims to uncover additional critical mechanisms of action nih.govfrontiersin.org. Studies have shown that AcoA influences multiple signaling pathways beyond its primary interaction, including the inhibition of Nuclear Factor-kappa B (NF-κB) activity, a known hallmark of cardenolide glycoside pharmacodynamics in cancer cells nih.govfrontiersin.org. Further investigations have revealed that AcoA affects the phosphorylation of various heat shock proteins, Signal Transducer and Activator of Transcription (STAT) proteins (STAT2, STAT3, STAT6), and AKT nih.govfrontiersin.org.
Exploration of Novel Biological Targets and Pathways
Beyond the established Na+/K+-ATPase inhibition, the exploration of novel biological targets and pathways is a key direction for Acovenoside A research. Cardenolide glycosides, including AcoA, are known to influence various signaling cascades nih.govfrontiersin.org. The α1 subunit of the sodium pump has been identified as a potential novel target, particularly in the context of non-small cell lung cancers nih.gov.
Molecular target screening, often employing proteome profiling arrays, has been instrumental in identifying additional affected pathways, such as increased phosphorylation of heat shock proteins, STAT proteins, and AKT, as well as reduced HIF-1α expression nih.govfrontiersin.org. The inhibition of the NF-κB pathway is a consistent finding for cardenolide glycosides and warrants further investigation as a therapeutic target nih.govfrontiersin.org. Continued research is imperative to thoroughly map out and validate these emerging targets and pathways, offering new avenues for understanding AcoA's pharmacological profile and potential applications eurekaselect.com.
Development of Acovenoside A Analogues with Enhanced Specificity
A significant area of future non-clinical research involves the development of Acovenoside A analogues designed for enhanced specificity. This direction aims to optimize the compound's therapeutic index by improving its selectivity for target cells or pathways while minimizing potential off-target interactions. The synthesis and evaluation of novel cardenolide glycosides and their derivatives are ongoing, with a focus on improving cytotoxicity profiles mdpi.comcolab.ws.
For instance, research on other cardiac glycoside analogues, such as semisynthetic digitoxigenin (B1670572) derivatives, demonstrates a broader effort within this compound class to develop new chemotherapeutic agents with high cytotoxicity colab.ws. The presence of the digoxigenin (B1670575) scaffold in Acovenoside A has been associated with increased toxicity in some predictive models, highlighting the potential for structural modifications to enhance specificity and safety nih.gov. Rational design and synthetic chemistry approaches will be crucial in creating AcoA derivatives with improved pharmacological properties and reduced systemic effects.
Integration of Omics Technologies (Genomics, Proteomics) in Research
The integration of 'omics' technologies, including genomics, proteomics, transcriptomics, and metabolomics, is fundamental for a comprehensive understanding of Acovenoside A's biological impact. These high-throughput technologies provide a holistic view of biological systems, offering deep insights into the molecular networks influenced by the compound humanspecificresearch.orgcreative-proteomics.comfrontiersin.orgf1000research.commdpi.com.
Genomics can unveil alterations in DNA sequences and gene expression patterns in response to AcoA.
Proteomics allows for the large-scale study of protein abundance, modifications, and functions, shedding light on the dynamic protein landscape affected by AcoA humanspecificresearch.orgcreative-proteomics.comfrontiersin.org.
Transcriptomics provides insights into the RNA transcripts produced, elucidating gene expression patterns and regulatory mechanisms humanspecificresearch.orgcreative-proteomics.com.
Metabolomics can identify metabolic signatures associated with AcoA's effects.
The combined analysis of data from these different 'omics' layers offers a more comprehensive perspective on biological system functioning, enabling the identification of molecular markers for early detection and prognosis, and facilitating drug target identification and validation by revealing key genes, proteins, or metabolic pathways creative-proteomics.commdpi.com. Single-cell 'omics' technologies further enable the identification of novel cell populations and their responses to AcoA humanspecificresearch.org. In preclinical models, in-depth characterization at the 'omics' levels is critical for linking treatment outcomes to specific tumor profiles, providing valuable insights that cannot be obtained from patient studies nih.gov.
Refinement of Pre-clinical Models for Predictive Research Outcomes
The refinement of preclinical models is a critical future research direction to improve the predictability of research outcomes for potential translational applications of Acovenoside A. Preclinical models serve as indispensable tools for elucidating mechanisms of tumor onset, progression, and treatment response, and for evaluating therapeutic efficacy prior to clinical trials nih.gov.
Current efforts focus on developing models that better recapitulate the dynamic tumor ecosystem, including the complex tumor microenvironment (TME), which is crucial for improving the success rates of therapeutics nih.gov. Addressing the inherent inter-patient and intra-tumoral heterogeneity observed in diseases is a major challenge that requires more sophisticated preclinical models nih.gov. Advanced models now allow for detailed molecular analyses over time and space, providing insights that are often not feasible in human patients nih.gov. Furthermore, the integration of computational and in silico methods, such as advanced toxicity prediction tools (e.g., ProTox 3.0, STopTox), plays a vital role in the early stages of drug development by enabling rapid screening, prioritization of compounds for experimental testing, and predicting various toxicological endpoints, thereby refining the predictive capabilities of preclinical research nih.govtandfonline.comresearchgate.netresearchgate.netnih.govmdpi.com.
Q & A
Basic Research Questions
Q. What experimental models are commonly employed to study Acovenoside A’s cardioprotective mechanisms?
- Methodology : Use in vivo murine models (e.g., doxorubicin-induced cardiotoxicity) to evaluate cardiac biomarkers (troponin, CK-MB), histological analysis for myocardial damage, and echocardiography for functional assessment. Dose-response studies (e.g., 2 mg/kg Acovenoside A) should be standardized to ensure reproducibility .
- Data Example : In a 2016 study, Acovenoside A reduced doxorubicin-induced troponin levels by 40% and improved left ventricular ejection fraction by 25% in mice .
Q. How is Acovenoside A isolated and purified from natural sources?
- Methodology : Employ chromatographic techniques (e.g., HPLC, column chromatography) with polar solvents (methanol/water gradients) for isolation. Purity validation via NMR spectroscopy and mass spectrometry is critical to confirm structural integrity .
Q. What standardized assays are used to quantify Acovenoside A’s bioactivity?
- Methodology :
- In vitro: Cell viability assays (MTT, LDH release) on cardiomyocytes exposed to oxidative stress.
- In vivo: Survival rate analysis and histopathological scoring in toxin-induced models .
Advanced Research Questions
Q. How can researchers resolve contradictions in Acovenoside A’s efficacy across studies?
- Methodology : Conduct systematic reviews and meta-analyses to identify confounding variables (e.g., dosage variations, animal strain differences). Replicate studies under controlled conditions, adhering to protocols like those in the corrected 2016 study (note date discrepancies in original publication) .
- Example Contradiction : A 2016 study reported a 40% reduction in cardiac damage markers, but subsequent replication attempts showed variability (±15%), highlighting the need for standardized toxin administration protocols .
Q. What strategies optimize Acovenoside A’s pharmacokinetic profile for translational research?
- Methodology :
- Use LC-MS/MS to assess bioavailability and half-life in plasma.
- Modify formulations (e.g., liposomal encapsulation) to enhance solubility and tissue targeting .
- Data Gap : Current studies lack detailed absorption-distribution-metabolism-excretion (ADME) profiles, necessitating radioisotope tracing or microdosing trials.
Q. How do researchers validate molecular targets of Acovenoside A in cardioprotection?
- Methodology :
- Silencing/knockout models: CRISPR-Cas9-mediated gene editing to test hypotheses (e.g., Na+/K+-ATPase inhibition).
- Omics approaches: Transcriptomic and proteomic profiling to identify downstream pathways (e.g., anti-apoptotic Bcl-2 upregulation) .
Methodological Challenges and Solutions
Q. What controls are essential in Acovenoside A toxicity studies?
- Recommendations :
- Include vehicle controls (solvents like DMSO) to isolate compound-specific effects.
- Use positive controls (e.g., dexrazoxane for anthracycline cardiotoxicity) to benchmark efficacy .
Q. How to design dose-escalation studies for Acovenoside A while minimizing bias?
- Framework : Apply PICOT criteria—define Population (e.g., C57BL/6 mice), Intervention (dose ranges: 0.5–5 mg/kg), Comparison (placebo vs. treatment), Outcome (biomarker normalization), and Time (acute vs. chronic exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
